molecular formula C11H13ClFNO B13597633 3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol

Cat. No.: B13597633
M. Wt: 229.68 g/mol
InChI Key: WNWPIWQKRDDUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

3-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-ol is a pyrrolidine derivative that has attracted attention due to its potential biological activities. This compound's unique structural features, including a chloro and fluorine substituent on the benzyl group, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClF N
  • Molecular Weight : 229.7 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially increasing its affinity for target proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluating pyrrole derivatives found that some exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting potential antibacterial effects for related structures .

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B12.5Escherichia coli

Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been documented in various studies. For example, one study highlighted that certain pyrrolidine compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

CompoundIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Pyrrolidine Derivative C2.76OVXF 899 (Ovarian Cancer)
Pyrrolidine Derivative D9.27PXF 1752 (Mesothelioma)

Case Studies

  • Antimicrobial Study : A recent investigation into the antibacterial properties of pyrrole derivatives found that compounds with similar structural motifs to this compound demonstrated enhanced activity against Gram-positive bacteria, with some exhibiting lower cytotoxicity compared to standard antibiotics .
  • Anticancer Research : In vitro studies have shown that derivatives related to this compound can inhibit cell proliferation in various cancer types, emphasizing their potential as therapeutic agents in oncology .

Properties

Molecular Formula

C11H13ClFNO

Molecular Weight

229.68 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13ClFNO/c12-9-2-1-3-10(13)8(9)6-11(15)4-5-14-7-11/h1-3,14-15H,4-7H2

InChI Key

WNWPIWQKRDDUSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=C(C=CC=C2Cl)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.